(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Overview
Description
1D-myo-inositol 1,4-bisphosphate is a myo-inositol bisphosphate. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,4-bisphosphate(4-).
Scientific Research Applications
Chemical Interactions and Ligand Binding The tetraanilino phosphonium cation can undergo sequential deprotonation, forming various anionic species analogous to dihydrogen phosphate, monohydrogen phosphate, and orthophosphate ions. These entities exhibit interesting ligand-binding properties, able to chelate Lewis acids like metal ions at one face and Lewis bases like anionic or neutral donors at the opposite face. This characteristic offers a versatile platform for chemical interactions and potential applications in materials science and catalysis (Bickley et al., 2004).
Biological Activity and Pharmacological Potential Phosphonates, which include entities similar to (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate, are known for their biological activity. They often function as inhibitors of enzymes that utilize phosphates as substrates. Phosphonates have found applications in antiviral, antimalarial, and other therapeutic domains. They also show promise in preclinical models of neurological disorders, indicating their potential in biomedicine and drug discovery (Krečmerová et al., 2022).
Supramolecular Chemistry and Material Science The hexaprotonated form of certain macrocycles, similar in structure to (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate, shows a tendency to form intricate hydrogen-bonding networks with phosphates. This property is crucial in the construction of supramolecular structures, highlighting the potential of such molecules in material science and nanotechnology (Gerasimchuk et al., 2000).
Environmental and Industrial Applications In an environmental context, certain bacteria can utilize phosphonates as a nutritional source of phosphorus under phosphate-starvation conditions, converting them to phosphate and methane. Understanding this transformation can provide insights into biodegradation processes, crucial for environmental management and the development of sustainable industrial practices (Kamat et al., 2011).
Synthetic Chemistry and Catalysis The compound (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate and its derivatives can be used in synthetic chemistry as catalysts or intermediates. Their unique properties can facilitate the synthesis of biologically active compounds and have applications in the pharmaceutical industry (Shirini et al., 2017).
properties
IUPAC Name |
(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZSPZCXGTUMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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